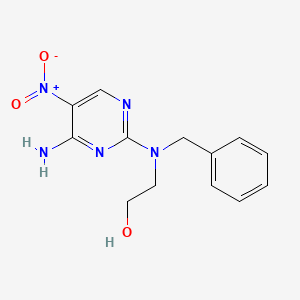

2-((4-Amino-5-nitropyrimidin-2-yl)(benzyl)amino)ethanol

Descripción

2-((4-Amino-5-nitropyrimidin-2-yl)(benzyl)amino)ethanol is a pyrimidine derivative featuring a benzyl-substituted amino group at the 2-position, a nitro group at the 5-position, and an ethanolamine side chain. The benzyl group enhances lipophilicity, while the ethanolamine moiety introduces hydrogen-bonding capacity, which may influence solubility and biological interactions .

Propiedades

IUPAC Name |

2-[(4-amino-5-nitropyrimidin-2-yl)-benzylamino]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O3/c14-12-11(18(20)21)8-15-13(16-12)17(6-7-19)9-10-4-2-1-3-5-10/h1-5,8,19H,6-7,9H2,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFDXPFUWCHCLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCO)C2=NC=C(C(=N2)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Amino-5-nitropyrimidin-2-yl)(benzyl)amino)ethanol typically involves multi-step organic reactions One common method starts with the nitration of 2-aminopyrimidine to introduce the nitro group at the 5-position This is followed by the protection of the amino group and subsequent benzylation

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-((4-Amino-5-nitropyrimidin-2-yl)(benzyl)amino)ethanol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles such as alkyl halides or aryl halides are used in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of diamino derivatives.

Substitution: Formation of various substituted pyrimidine derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Chemistry

- Building Block for Organic Synthesis : The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups allow for further modification and incorporation into larger structures.

2. Biological Research

- Enzyme Inhibition : Investigations have focused on its potential as an enzyme inhibitor. The compound may interact with specific enzymes, blocking their active sites and inhibiting substrate access. This property is valuable in drug design and biochemical studies.

- Receptor Ligand : It has been explored as a ligand for various biological receptors, potentially influencing signaling pathways.

3. Medicinal Chemistry

- Anti-inflammatory Properties : Preliminary studies suggest that 2-((4-Amino-5-nitropyrimidin-2-yl)(benzyl)amino)ethanol may exhibit anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.

- Antimicrobial Activity : Research is ongoing to evaluate its efficacy against various pathogens, suggesting potential use in developing new antimicrobial agents.

4. Material Science

- Novel Materials Development : The compound's unique properties enable its use in creating materials with specific electronic or optical characteristics. This application is particularly relevant in fields like photonics and electronics.

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibitory properties of similar compounds derived from pyrimidine structures. Results indicated that modifications similar to those found in 2-((4-Amino-5-nitropyrimidin-2-yl)(benzyl)amino)ethanol significantly enhanced binding affinity towards target enzymes involved in metabolic pathways .

Case Study 2: Antimicrobial Activity

In vitro tests were conducted to assess the antimicrobial efficacy of derivatives based on this compound structure against common bacterial strains. Compounds with similar functional groups demonstrated promising results, indicating potential for further development into therapeutic agents .

Mecanismo De Acción

The mechanism of action of 2-((4-Amino-5-nitropyrimidin-2-yl)(benzyl)amino)ethanol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The nitro and amino groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Table 1: Key Structural Differences Among Pyrimidine Derivatives

*Estimated based on structural similarity.

Key Observations:

- Benzyl vs.

- Nitro Group Positioning : The 5-nitro substitution in the target compound aligns with BACE-1 inhibitors (), where nitro groups stabilize binding interactions via electron-withdrawing effects .

- Ethanolamine Side Chain: Shared with CAS 714946-54-0 and CAS 50610-28-1, this moiety improves water solubility compared to purely aromatic derivatives (e.g., ’s nitrobenzylidene amine) .

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Property | Target Compound* | CAS 714946-54-0 | CAS 50610-28-1 |

|---|---|---|---|

| Density (g/cm³) | ~1.6 | 1.611±0.06 | - |

| Boiling Point (°C) | ~650 | 652.7±65.0 | - |

| pKa | ~14.4 | 14.37±0.10 | - |

*Extrapolated from analogs.

- The nitro group and ethanolamine likely confer moderate acidity (pKa ~14.4), aligning with CAS 714946-54-0 .

- High boiling points (>600°C) suggest thermal stability, critical for synthetic applications .

Challenges and Limitations

- Stereochemical Complexity: The ethanolamine side chain may introduce conformational flexibility, complicating crystallization (cf. ’s hydrogen-bonded networks) .

- Nitro Group Instability : Nitro groups can undergo reduction under physiological conditions, necessitating stability studies .

Actividad Biológica

The compound 2-((4-amino-5-nitropyrimidin-2-yl)(benzyl)amino)ethanol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by various studies and findings.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of similar pyrimidine derivatives. For instance, compounds with structural similarities have shown significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 4.69 to 22.9 µM against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, and from 2.33 to 156.47 µM against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

Antifungal Activity

In addition to antibacterial effects, pyrimidine derivatives have demonstrated antifungal activity. The compound exhibited MIC values against Candida albicans ranging from 16.69 to 78.23 µM, indicating moderate antifungal potential .

Anticancer Activity

The antiproliferative effects of similar compounds have been extensively studied in various cancer cell lines. For example, certain pyrimidine derivatives showed IC50 values between 4.3 and 8.3 µM against Hep2 and PC3 cell lines, suggesting a promising anticancer profile . The mechanism of action is believed to involve inhibition of key enzymes involved in nucleotide synthesis.

Case Studies

- Study on Pyrimidine Derivatives : A comprehensive study evaluated a series of pyrimidine derivatives for their biological activity, revealing that modifications at specific positions significantly affected their potency against cancer cell lines . The study concluded that compounds with hydroxyl or amino groups exhibited superior activity due to enhanced interactions with cellular targets.

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of structurally related compounds, demonstrating that electron-withdrawing groups on the phenyl ring increased antibacterial efficacy . This suggests that similar modifications could enhance the biological activity of 2-((4-amino-5-nitropyrimidin-2-yl)(benzyl)amino)ethanol.

Research Findings

Recent research emphasizes the importance of structure-activity relationships (SAR) in optimizing the biological activity of pyrimidine derivatives:

- Crystallographic Studies : Detailed crystallographic analyses have provided insights into the binding interactions between these compounds and their biological targets, aiding in the design of more potent analogs .

- ADMET Profiling : In vitro studies on absorption, distribution, metabolism, excretion, and toxicity (ADMET) are critical for evaluating the drug-likeness of these compounds . Compounds with favorable ADMET profiles are more likely to succeed in clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.